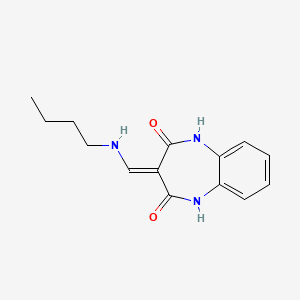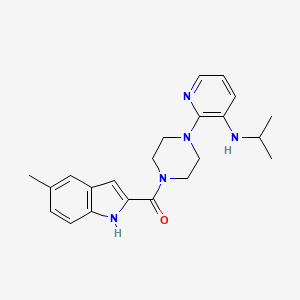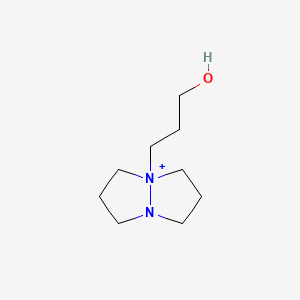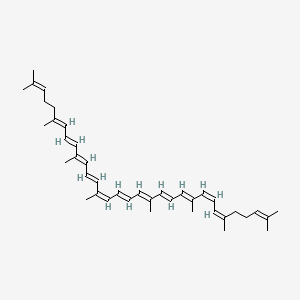
1,1-Diethylaziridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N+ It belongs to the class of aziridinium ions, which are three-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethylaziridinium can be synthesized through several methods. One common approach involves the reaction of diethylamine with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction typically proceeds as follows:
C2H5NH2+C2H5I→C2H5N+(C2H5)2I−
This reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the product is isolated by precipitation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
化学反应分析
Types of Reactions
1,1-Diethylaziridinium undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to ring-opening reactions. For example, reaction with water or alcohols can produce corresponding amines or ethers.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Nucleophilic Substitution: Produces amines or ethers.
Oxidation: Forms N-oxides.
Reduction: Yields secondary amines.
科学研究应用
1,1-Diethylaziridinium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Diethylaziridinium involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the strained three-membered ring structure, which makes the nitrogen atom highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, potentially altering their function.
相似化合物的比较
1,1-Diethylaziridinium can be compared with other aziridinium ions, such as:
1,1-Dimethylaziridinium: Similar structure but with methyl groups instead of ethyl groups.
1,1-Dipropylaziridinium: Contains propyl groups, leading to different reactivity and properties.
属性
CAS 编号 |
2210-36-8 |
|---|---|
分子式 |
C6H14N+ |
分子量 |
100.18 g/mol |
IUPAC 名称 |
1,1-diethylaziridin-1-ium |
InChI |
InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1 |
InChI 键 |
JHCUCRUEVWJSDX-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1(CC1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


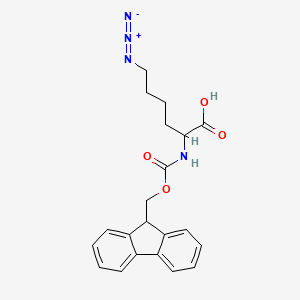
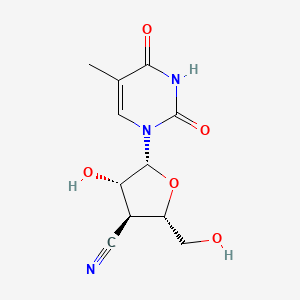
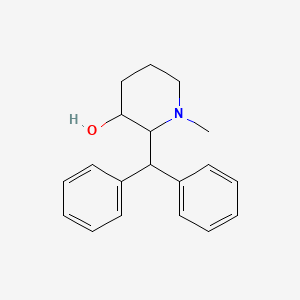

![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)

